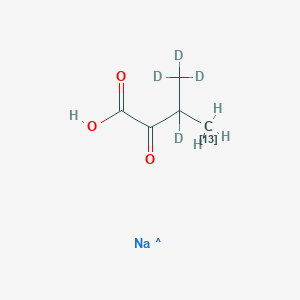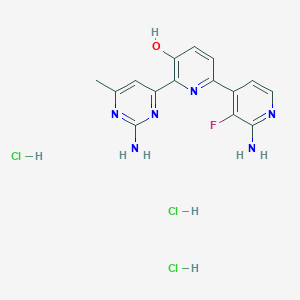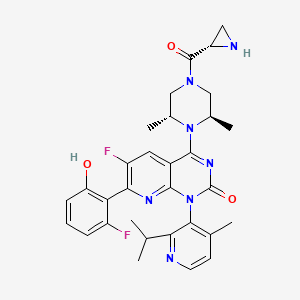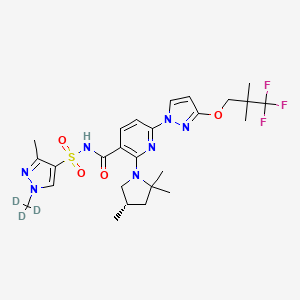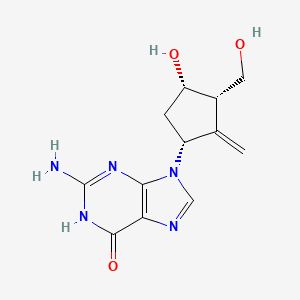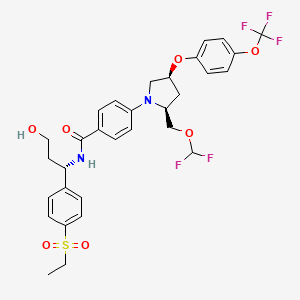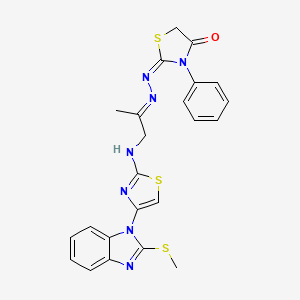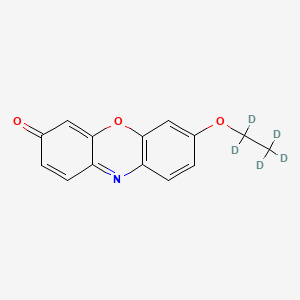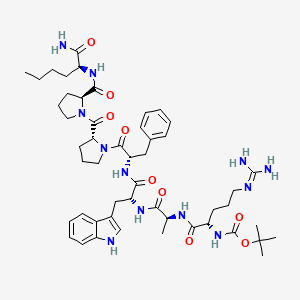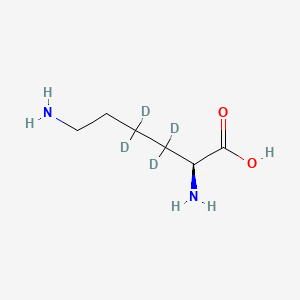
8-(N,N-Dimethylaminomethyl)guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(N,N-Dimethylaminomethyl)guanosine is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has garnered interest due to its immunostimulatory activity and its ability to induce type I interferons, producing antiviral effects .
Vorbereitungsmethoden
The synthesis of 8-(N,N-Dimethylaminomethyl)guanosine typically involves the modification of guanosine at the 8-position. One common method includes the reaction of guanosine with formaldehyde and dimethylamine under specific conditions to introduce the N,N-dimethylaminomethyl group at the 8-position. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
8-(N,N-Dimethylaminomethyl)guanosine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions can modify the functional groups attached to the guanosine core.
Substitution: The N,N-dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-(N,N-Dimethylaminomethyl)guanosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: Its immunostimulatory properties make it useful in studying immune responses and antiviral mechanisms.
Medicine: Research into its antiviral properties has implications for developing new antiviral therapies.
Wirkmechanismus
The mechanism of action of 8-(N,N-Dimethylaminomethyl)guanosine involves the activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which are crucial for antiviral responses. The compound’s immunostimulatory activity is dependent on this pathway, making it a potent agent in modulating immune responses .
Vergleich Mit ähnlichen Verbindungen
8-(N,N-Dimethylaminomethyl)guanosine is unique due to its specific modification at the 8-position with an N,N-dimethylaminomethyl group. Similar compounds include other guanosine analogs such as:
- 8-methylguanosine
- 8-ethylguanosine
- 8-aminoguanosine
These analogs also exhibit various biological activities, but the specific modification in this compound provides distinct immunostimulatory and antiviral properties .
Eigenschaften
Molekularformel |
C13H20N6O5 |
|---|---|
Molekulargewicht |
340.34 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(dimethylamino)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C13H20N6O5/c1-18(2)3-6-15-7-10(16-13(14)17-11(7)23)19(6)12-9(22)8(21)5(4-20)24-12/h5,8-9,12,20-22H,3-4H2,1-2H3,(H3,14,16,17,23)/t5?,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
OPNOQZKPMMBUKO-XGCYWRKESA-N |
Isomerische SMILES |
CN(C)CC1=NC2=C(N1[C@H]3[C@@H]([C@@H](C(O3)CO)O)O)N=C(NC2=O)N |
Kanonische SMILES |
CN(C)CC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


